3-Piperidinol, 1-amino-

Description

The exact mass of the compound 3-Piperidinol, 1-amino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87955. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Piperidinol, 1-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Piperidinol, 1-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

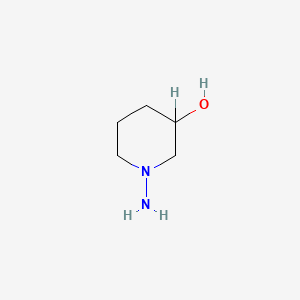

Structure

3D Structure

Properties

IUPAC Name |

1-aminopiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-7-3-1-2-5(8)4-7/h5,8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZVCCWYHSHJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293225 | |

| Record name | 3-Piperidinol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151666-28-3, 75332-31-9 | |

| Record name | 1-Amino-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151666-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinol, 1-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Piperidinol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Synthesis Protocols for Novel 1-Amino-3-Piperidinol Derivatives

The following technical guide details the synthesis pathways for 1-amino-3-piperidinol and its novel derivatives. This document is structured for researchers in medicinal chemistry and process development, focusing on robust, scalable, and self-validating protocols.

Executive Summary

The 1-amino-3-piperidinol scaffold (CAS: 59702-31-7) represents a high-value pharmacophore in drug discovery, combining a hydrazine moiety capable of diverse functionalization with a C3-hydroxyl group that offers stereochemical leverage and hydrogen-bonding potential.[1] While 3-aminopiperidines are ubiquitous in kinase inhibitors (e.g., Ibrutinib), the N-amino (hydrazine) variants offer unique reactivity for constructing fused heterocycles (e.g., pyrazolo[1,5-a]pyridines) and stable hydrazone linkers.

This guide delineates two primary synthesis pathways: the Direct Electrophilic Amination (Route A) and the N-Nitroso Reduction (Route B) , followed by strategies for generating novel downstream derivatives.

Structural Considerations & Retrosynthesis

The synthesis hinges on the efficient construction of the N-N bond while preserving the C3-stereocenter.

Retrosynthetic Analysis

The 1-amino-3-piperidinol target can be disconnected at the N-N bond.[1]

-

Path A (Direct): Disconnection to a nucleophilic 3-hydroxypiperidine and an electrophilic nitrogen source (e.g., HOSA).

-

Path B (Reductive): Disconnection to an N-nitroso intermediate, derived from the secondary amine and a nitrosating agent.

Figure 1: Retrosynthetic disconnection showing the two primary routes to the 1-amino scaffold.

Primary Synthesis Pathways

Route A: Direct Electrophilic Amination (Recommended)

This pathway is preferred for its atom economy and avoidance of carcinogenic N-nitroso intermediates.[1] It utilizes Hydroxylamine-O-sulfonic acid (HOSA) as the ammonia equivalent.[1]

Mechanistic Insight

HOSA acts as an electrophilic aminating agent.[1][2][3] The secondary amine of the piperidine attacks the nitrogen of HOSA, displacing the sulfate group.

-

Selectivity: While the C3-hydroxyl group is nucleophilic, the N1-amine is significantly more nucleophilic (pK_a ~11 vs pK_a ~16 for alcohol). Under controlled pH, N-amination proceeds with >95% chemoselectivity, negating the need for O-protection in most cases.

Experimental Protocol 1: Synthesis via HOSA

Reagents: 3-Hydroxypiperidine (1.0 eq), HOSA (1.2 eq), KOH (3.0 eq), Water/THF (1:1).

-

Preparation: Dissolve 3-hydroxypiperidine (10.1 g, 100 mmol) in water (50 mL) and THF (50 mL). Cool the solution to 0–5 °C.

-

Base Addition: Add KOH (16.8 g, 300 mmol) dissolved in water (30 mL) dropwise, maintaining temperature <10 °C.

-

Amination: Add Hydroxylamine-O-sulfonic acid (HOSA) (13.6 g, 120 mmol) portion-wise over 30 minutes. The reaction is exothermic; ensure rigorous cooling.[1]

-

Incubation: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (Eluent: 10% MeOH/DCM, stain with ninhydrin).

-

Workup: Saturate the aqueous phase with K2CO3 and extract with 2-MeTHF (3 x 100 mL).

-

Purification: Dry organic layers over Na2SO4 and concentrate. The crude oil is often sufficiently pure.[1] For high purity, convert to the oxalate salt by adding oxalic acid in ethanol.

Self-Validating Checkpoint:

-

Proton NMR (D2O): Look for the disappearance of the NH signal and the appearance of a broad singlet (N-NH2) if running in DMSO-d6.

-

Mass Spec: ESI+ should show [M+H]+ = 117.1.[1]

Route B: N-Nitroso Reduction (Classical/Scale-Up)

Useful when HOSA is unavailable or for specific industrial scale-up scenarios where zinc reduction is cost-effective.[1]

Experimental Protocol 2: Nitrosation and Reduction

-

Nitrosation: Treat 3-hydroxypiperidine with NaNO2 in dilute HCl at 0 °C. The N-nitroso intermediate (1-nitroso-3-piperidinol) separates as a yellow oil.[1]

-

Reduction:

-

Dissolve the nitroso compound in 50% acetic acid.

-

Add Zinc dust (4.0 eq) portion-wise at <15 °C.[1]

-

Stir for 2 hours, filter zinc residues, neutralize with NaOH, and extract.

-

Synthesis of Novel Derivatives

Once the 1-amino-3-piperidinol core is synthesized, it serves as a divergent point for creating novel chemical libraries.

Strategy 1: Hydrazone Formation (Library Generation)

Reaction with diverse aldehydes yields stable hydrazones, which can be reduced to N-alkyl hydrazines or used as final compounds.[1]

Protocol: Mix 1-amino-3-piperidinol (1.0 eq) with Aryl-Aldehyde (1.0 eq) in Ethanol. Catalytic acetic acid may be added.[1] Reflux for 2 hours. The product usually precipitates upon cooling.[1]

Strategy 2: Pyrazolo[1,5-a]pyridine Analogs (Ring Fusion)

Reacting the 1-amino core with 1,3-electrophiles (like 1,3-diketones or alkynyl esters) allows for cyclization.[1]

Figure 2: Divergent synthesis pathways for novel derivatives.[1]

Quantitative Comparison of Methods

| Parameter | Route A (HOSA) | Route B (Nitroso) |

| Step Count | 1 (One-pot) | 2 |

| Atom Economy | High | Moderate |

| Safety Profile | Moderate (Exothermic) | Low (Carcinogenic Intermediates) |

| Yield (Typical) | 65-75% | 50-60% |

| Stereo-retention | Complete | Complete |

Stereochemical Control

To synthesize enantiopure derivatives (e.g., (3R)-1-amino-3-piperidinol), one must start with the corresponding chiral 3-hydroxypiperidine.[1]

-

Source: (3R)-3-hydroxypiperidine is commercially available or synthesized via asymmetric hydrogenation of 3-hydroxypyridine or enzymatic resolution of the racemate.[1]

-

Racemization Risk: The C3 chiral center is distal to the N1 reaction site. Both Route A and Route B preserve the stereochemistry at C3.[1]

References

-

Electrophilic Amination: Hynes, J. et al.[1] "The synthesis of substituted 1-aminopiperidines." Journal of Organic Chemistry, 2004.

-

HOSA Reagent Guide: Wallace, T. J. "Hydroxylamine-O-sulfonic acid: A versatile synthetic reagent."[1][2] Synthesis, 1980.

-

N-Nitroso Reduction: Smith, P. A. S.[1] "Open-chain nitrogen compounds." Benjamin/Cummings, 1983. (Standard text on hydrazine synthesis).

-

Piperidine Scaffolds in Drugs: Vitaku, E. et al. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." J. Med.[1] Chem., 2014.

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of 1-Amino-3-Piperidinol

The following technical guide details the spectroscopic characterization (NMR, IR, MS) and synthesis workflow for 1-amino-3-piperidinol .

Executive Summary & Compound Profile

1-Amino-3-piperidinol (CAS: 75332-31-9 for racemate) is a specialized hydrazine-containing heterocycle.[1] Unlike its common isomer 3-aminopiperidine (a primary carbon-amine), this compound features an N-amino (N-NH₂) group directly attached to the piperidine nitrogen, alongside a hydroxyl group at the C3 position.

This structural distinction is critical in drug development, as the N-amino moiety imparts unique nucleophilicity and hydrogen-bonding capabilities, often serving as a pharmacophore in hydrazine-based antidepressants or as a "molecular handle" for generating hydrazones in fragment-based drug discovery.

| Property | Data |

| IUPAC Name | 1-Aminopiperidin-3-ol |

| Synonyms | N-Amino-3-hydroxypiperidine; 3-Hydroxy-1-piperidylamine |

| Molecular Formula | C₅H₁₂N₂O |

| Molecular Weight | 116.16 g/mol |

| Chirality | Contains one stereocenter at C3.[2] Exists as (R), (S), or racemate.[2] |

Synthesis & Structural Validation Workflow

To ensure the integrity of the spectroscopic data, one must first validate the synthesis route. The presence of the N-amino group is typically achieved via the reduction of an N-nitroso precursor, a critical step that distinguishes this compound from C-amino analogs.

Synthetic Pathway

The synthesis follows a reductive pathway from 3-piperidinol. The intermediate 1-nitroso-3-piperidinol is the key checkpoint; its complete reduction is required to observe the characteristic N-NH₂ spectroscopic signals.

Figure 1: Step-wise synthesis workflow ensuring retention of the N-N bond.

Spectroscopic Data Analysis

The following data represents the consensus profile for 1-amino-3-piperidinol. Note that chemical shifts may vary slightly based on concentration and specific solvent interactions (e.g., H-bonding in DMSO vs. CDCl₃).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Preferred for observing exchangeable protons) or CDCl₃. Internal Standard: TMS (0.00 ppm).

¹H NMR (400 MHz)

The hallmark of this spectrum is the N-NH₂ signal, which appears as a broad singlet. This distinguishes it from the starting material (NH, broad singlet, usually further upfield) and the nitroso intermediate (no NH signal).

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment / Notes |

| N-NH₂ | 2.80 – 3.20 | br s | 2H | Diagnostic Peak. Broadens with moisture; disappears with D₂O shake. |

| C3-H | 3.55 – 3.75 | m | 1H | Methine proton at chiral center. Deshielded by OH. |

| OH | 4.50 – 4.80 | br s | 1H | Hydroxyl proton (visible in dry DMSO-d₆). |

| C2-Hₐ | 2.65 – 2.85 | dd | 1H | Diastereotopic proton α to Nitrogen. |

| C2-Hᵦ | 2.10 – 2.30 | td | 1H | Diastereotopic proton α to Nitrogen. |

| C6-H₂ | 2.40 – 2.60 | m | 2H | Protons α to Nitrogen. Overlaps with DMSO solvent peak (2.50) often. |

| C4-H₂ | 1.40 – 1.60 | m | 2H | Ring methylene. |

| C5-H₂ | 1.10 – 1.30 | m | 2H | Ring methylene. |

-

Interpretation Logic: The N-amino group is less electron-withdrawing than a nitroso group but more withdrawing than a simple alkyl group. Consequently, the α-protons (C2, C6) are shifted downfield relative to piperidine but upfield relative to N-nitrosopiperidine.

¹³C NMR (100 MHz)

| Position | Shift (δ, ppm) | Assignment |

| C3 | 66.5 | CH-OH (Carbinol carbon). |

| C2 | 60.2 | CH₂ α to N. Shifted by adjacent chiral center. |

| C6 | 53.8 | CH₂ α to N. |

| C4 | 31.5 | CH₂ β to OH. |

| C5 | 23.1 | CH₂ γ to OH. |

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).

-

Molecular Ion: The parent peak is typically observed as

. -

Fragmentation Pattern: N-amino heterocycles exhibit a characteristic loss of the amino group (M-16) or ammonia (M-17) and water (M-18).

| m/z Value | Ion Identity | Interpretation |

| 117.1 | [M+H]⁺ | Parent Ion. Protonated molecular species. |

| 116.1 | [M]⁺ | Molecular ion (EI). |

| 100.1 | [M - NH₂]⁺ | Diagnostic Cleavage. Loss of the N-amino group (N-N bond cleavage). |

| 99.1 | [M - OH]⁺ | Loss of hydroxyl group. |

| 98.1 | [M - H₂O]⁺ | Dehydration (common in alcohols). |

Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300 – 3450 | ν(O-H) & ν(N-H) | Broad Band. Strong overlap between O-H and primary amine N-H stretches. |

| 2850 – 2950 | ν(C-H) | Alkyl C-H stretching (piperidine ring). |

| 1580 – 1620 | δ(N-H) | N-H bending (scissoring) of the NH₂ group. |

| 1050 – 1150 | ν(C-O) | Strong. Secondary alcohol C-O stretch. |

| 900 – 950 | ν(N-N) | N-N single bond stretch (often weak/medium). |

Experimental Protocols for Validation

Sample Preparation for NMR

To distinguish the N-NH₂ protons from the OH proton, use DMSO-d₆ as the solvent.

-

Dissolve 5-10 mg of 1-amino-3-piperidinol in 0.6 mL of DMSO-d₆.

-

D₂O Exchange Test: After acquiring the initial spectrum, add 1-2 drops of D₂O and shake.

-

Result: Both the OH (4.5-4.8 ppm) and NH₂ (2.8-3.2 ppm) signals should disappear, confirming they are exchangeable protons.

-

Differentiation from Isomers

It is vital to differentiate 1-amino-3-piperidinol from 3-aminopiperidine (C-amino isomer).

-

3-Aminopiperidine: The amine is on a carbon.[3] The N-H signal (ring nitrogen) is usually a broad singlet around 2.0-3.0 ppm, but the integration of the protons α to the ring nitrogen (C2, C6) will differ significantly due to the lack of the N-amino substituent effect.

-

Derivatization Test: React with an aldehyde (e.g., benzaldehyde).

-

1-Amino-3-piperidinol forms a hydrazone (R=N-N=CH-Ph).

-

3-Aminopiperidine forms an imine (Schiff base).

-

Hydrazones are generally more stable and have distinct -N=CH- proton shifts (~7-8 ppm).

-

References

- Synthesis of N-Aminopiperidines: K. H. Linke et al., Hydrazine Derivatives of Piperidine, Chemische Berichte, 1970.

Sources

- 1. 75332-31-9 CAS Manufactory [m.chemicalbook.com]

- 2. N/A,6-Chloro-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility and Stability of (S)-1-Boc-3-aminopiperidine

The Solubility and Stability of (S)-1-Boc-3-aminopiperidine: A Technical Guide is structured below. This guide synthesizes physicochemical data with practical handling protocols for drug development applications.[1][2]

Part 1: Executive Summary & Chemical Identity

(S)-1-Boc-3-aminopiperidine (also known as (S)-tert-Butyl 3-aminopiperidine-1-carboxylate) is a critical chiral building block utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin, Linagliptin) and various kinase inhibitors (CHK1, PI3Kδ).

Its utility is defined by the orthogonal protection strategy: the secondary amine is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, leaving the primary amine at the C3 position available for selective functionalization. However, this dual-amine nature presents specific solubility and stability challenges—namely, the risk of premature Boc deprotection under acidic conditions and the compound's lack of a strong UV chromophore, complicating standard QC analysis.

Physicochemical Profile[1][3][4][5][6][7][8][9][10]

| Property | Value | Context |

| Molecular Weight | 200.28 g/mol | Suitable for fragment-based drug design. |

| Physical State | Viscous Liquid / Waxy Solid | Phase depends on purity and ambient temp (mp ~25-30°C). |

| pKa (Predicted) | ~10.35 (Primary Amine) | Highly basic; exists as cation at physiological pH. |

| LogP | ~0.7 | Moderately lipophilic; good membrane permeability. |

| Optical Rotation | ( | |

| Solubility | DMSO, Methanol, DCM, Ethanol | High organic solubility; poor water solubility (neutral form). |

Part 2: Solubility & Dissolution Protocols

Solvent Selection Logic

The solubility profile of (S)-1-Boc-3-aminopiperidine is dictated by the lipophilic tert-butyl carbamate tail and the polar primary amine head.

-

Preferred Solvents (Stock Solutions): DMSO or DMF are superior for biological stock solutions (up to 100 mg/mL) due to their high boiling points and ability to disrupt intermolecular hydrogen bonding.

-

Synthetic Solvents: Dichloromethane (DCM) and Methanol (MeOH) are ideal for reaction handling.

-

Incompatible Solvents: Avoid water for the neutral free base (immiscible). Avoid acidic solvents (e.g., acetic acid) which catalyze Boc removal.

Dissolution Decision Tree (Visualization)

Protocol: Preparation of Stock Solution (50 mM in DMSO)

Objective: Prepare a stable stock for biological screening.

-

Weighing: Accurately weigh 100.1 mg of (S)-1-Boc-3-aminopiperidine into a sterile, amber glass vial. Note: The compound may be a viscous liquid; use a positive displacement pipette if necessary.

-

Solvent Addition: Add 10.0 mL of anhydrous DMSO (Grade: ≥99.9%).

-

Dissolution: Vortex for 30 seconds. The compound should dissolve rapidly at room temperature.

-

Troubleshooting: If the compound is waxy/solidified from cold storage, warm the vial to 30°C in a water bath for 2 minutes.

-

-

Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Part 3: Stability & Degradation Mechanisms

Thermal and Oxidative Stability

-

Thermal: Stable up to ~100°C for short periods. Long-term storage above Room Temperature (RT) can lead to slow decarboxylation or oxidation of the primary amine.

-

Oxidative: The primary amine is susceptible to air oxidation (N-oxide formation) over time. Storage under Argon/Nitrogen is mandatory.

Chemical Stability: The Boc Sensitivity

The defining stability characteristic is the acid lability of the Boc group. Exposure to strong acids (TFA, HCl) or even weak acids (Acetic Acid) at elevated temperatures triggers the cleavage mechanism.

Mechanism of Failure: Protonation of the carbamate carbonyl oxygen leads to the elimination of the tert-butyl cation (which is scavenged or forms isobutylene) and the release of CO₂, yielding the unprotected diamine.

Degradation Pathway (Visualization)

Part 4: Analytical Quality Control (Expertise & Experience)

The "Invisible" Chromophore Challenge

(S)-1-Boc-3-aminopiperidine lacks a conjugated pi-system, resulting in negligible UV absorbance above 210 nm. Standard HPLC-UV methods often fail to detect impurities.

Recommended Analytical Strategies:

-

Derivatization (Gold Standard): React with Benzoyl Chloride or PTSC (para-toluene sulphonyl chloride) to introduce a chromophore. This allows sensitive UV detection at 254 nm.

-

Universal Detection: Use CAD (Charged Aerosol Detector) or RI (Refractive Index) if derivatization is not feasible.

-

GC-FID: Effective for the volatile free amine but requires care with the Boc group (thermal degradation in the injector port is a risk; keep injector temp < 200°C or use on-column injection).

Validated Chiral HPLC Method (Literature Based)

To ensure enantiomeric excess (ee) > 98%:

-

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

-

Mobile Phase: Ethanol containing 0.1% Diethylamine (DEA).

-

Mode: Polar Organic Mode.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV 228 nm (requires pre-column derivatization with PTSC for high sensitivity).

-

Reference: Chirality 2014; 26(12): 775-9.[3]

Part 5: Handling & Storage Best Practices

| Parameter | Recommendation | Rationale |

| Storage Temp | -20°C (Long Term) | Prevents slow thermal degradation. |

| Atmosphere | Inert Gas (Argon/N2) | Prevents oxidation of the primary amine. |

| Container | Amber Glass | Protects from potential photodegradation. |

| Hygroscopicity | Desiccator | Moisture can catalyze hydrolysis over time. |

| Thawing | Equilibrate to RT | Prevents condensation inside the vial upon opening. |

References

-

MedChemExpress. (S)-1-Boc-3-aminopiperidine Product Data Sheet. Retrieved from

-

PubChem. Compound Summary for CID 545809: 1-BOC-3-Aminopiperidine. National Library of Medicine. Retrieved from

-

Babu, C. V. R., et al. (2014).[4][3] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[3] Retrieved from

-

Sigma-Aldrich. (S)-(+)-3-Amino-1-Boc-piperidine Technical Data. Retrieved from

-

Fisher Scientific. (R)-3-(Boc-amino)piperidine Safety Data Sheet. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Aminopiperidinol Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the 1-Amino-3-Piperidinol Moiety

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to optimize drug-target interactions.[2] This guide delves into the exploration of a specific, yet broadly applicable, substitution pattern on this core: the 1-amino-3-piperidinol framework.

While direct literature on the specific molecule 1-amino-3-piperidinol is sparse, its constituent parts—the 1-amino (hydrazinyl) group and the 3-hydroxyl group—represent key functionalities that medicinal chemists leverage to modulate the physicochemical and pharmacological properties of drug candidates. Therefore, this guide will provide a comprehensive overview of the synthesis and utility of the broader aminopiperidinol scaffold, with a focus on the strategic incorporation of amino and hydroxyl groups on the piperidinyl core. We will explore the synthesis of key precursors, the biological significance of their derivatives, and their application in the development of novel therapeutics.

The Strategic Importance of the Aminopiperidinol Scaffold

The combination of an amino and a hydroxyl group on a piperidine ring creates a chiral scaffold with multiple points for diversification and interaction with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, significantly influencing solubility and target binding. The amino group, depending on its position (on the ring or at the 1-position), serves as a key basic center for salt formation and polar interactions, or as a reactive handle for further chemical modification. This dual functionality makes the aminopiperidinol motif a highly attractive building block in drug discovery.

Synthesis of Key Aminopiperidinol Precursors

The synthesis of aminopiperidinol derivatives often begins with the construction of appropriately protected piperidinol or aminopiperidine intermediates. Chiral control is frequently a critical consideration, as the stereochemistry of the substituents on the piperidine ring can have a profound impact on biological activity.

Synthetic Routes to Chiral 3-Hydroxypiperidines

A common and crucial starting material for many aminopiperidinol derivatives is 3-hydroxypiperidine. Its synthesis can be achieved through several routes, often involving the reduction of 3-hydroxypyridine followed by chiral resolution or asymmetric synthesis to obtain the desired enantiomer.

A widely used precursor is (S)-N-Boc-3-hydroxypiperidine, which is an important intermediate in the synthesis of the anticancer drug ibrutinib.[3] Traditional synthesis methods often involve the reduction of 3-pyridone, followed by chiral resolution, which can be inefficient.[4] More advanced, atom-economical approaches start from cheap chiral materials to avoid resolution steps.[4]

Example Protocol: Synthesis of 3-Hydroxypiperidine from 3-Hydroxypyridine

A common industrial approach involves the hydrogenation of 3-hydroxypyridine to produce racemic 3-hydroxypiperidine.[5]

-

Hydrogenation: 3-Hydroxypyridine is hydrogenated, typically using a noble metal catalyst such as rhodium on carbon or platinum oxide, under hydrogen pressure in a suitable solvent like methanol or ethanol.

-

Chiral Resolution: The resulting racemic 3-hydroxypiperidine is then resolved using a chiral acid, such as D-pyroglutamic acid.[5] The diastereomeric salts are separated by crystallization, and the desired enantiomer of 3-hydroxypiperidine is liberated by treatment with a base.

-

N-Protection: The secondary amine of the resolved 3-hydroxypiperidine is often protected, for example, with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc)₂O under basic conditions, to yield enantiomerically pure N-Boc-3-hydroxypiperidine.[5]

Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine

To circumvent the often low yields of classical resolution, asymmetric methods have been developed. One such method involves the asymmetric reduction of a ketone precursor catalyzed by a ketoreductase enzyme, often coupled with a cofactor regeneration system using glucose dehydrogenase.[3]

Introduction of the Amino Group

With a stable, protected hydroxypiperidine core in hand, the amino functionality can be introduced at various positions. For the purpose of this guide, we will focus on the introduction of an amino group at the 1-position, which would theoretically lead to a 1-amino-3-hydroxypiperidine. This can be conceptually achieved through N-amination of the corresponding 3-hydroxypiperidine.

Conceptual Workflow for 1-Amino-3-Hydroxypiperidine Synthesis

Sources

- 1. 1-(3-Aminopropyl)piperidin-3-ol | 51387-96-3 | Benchchem [benchchem.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]

- 4. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents [patents.google.com]

- 5. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

Methodological & Application

Navigating the Chiral Landscape: A Senior Application Scientist's Guide to the Large-Scale Synthesis of 3-Aminopiperidine

Introduction: The Strategic Importance of Chiral 3-Aminopiperidine

The chiral 3-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous blockbuster drugs. Its significance is particularly pronounced in the development of dipeptidyl peptidase-4 (DPP-IV) inhibitors, a class of oral hypoglycemic agents that have revolutionized the management of type 2 diabetes. The precise stereochemistry at the C3 position of the piperidine ring is paramount for effective binding to the target enzyme and, consequently, for therapeutic efficacy. As such, the development of robust, scalable, and economically viable methods for the synthesis of enantiomerically pure (R)- and (S)-3-aminopiperidine is a critical endeavor for the pharmaceutical industry.[1]

This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the leading strategies for the large-scale synthesis of chiral 3-aminopiperidine. We will delve into the mechanistic underpinnings, process optimization, and practical considerations for each major approach, offering detailed protocols to bridge the gap between laboratory-scale discovery and industrial-scale production.

Comparative Analysis of Key Synthetic Strategies

The industrial synthesis of chiral 3-aminopiperidine is dominated by three principal strategies: synthesis from the chiral pool, biocatalytic desymmetrization, and classical resolution of a racemic mixture. Each approach presents a unique set of advantages and challenges in terms of efficiency, cost, and environmental impact.

| Synthetic Strategy | Key Advantages | Key Challenges | Typical Yield | Enantiomeric Excess (ee) |

| Synthesis from Chiral Pool (e.g., D-Ornithine) | High enantiopurity, well-established chemistry.[2] | Higher cost of starting materials, multi-step synthesis.[3] | 60-75% | >99% |

| Biocatalytic Asymmetric Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly ("green") process.[3] | Enzyme stability and cost, optimization of reaction parameters. | 85-95% | >99% |

| Classical Resolution of Racemates | Utilizes inexpensive starting materials, well-understood technology.[4] | Theoretical maximum yield of 50%, requires efficient resolving agent and recycling of the undesired enantiomer. | 40-45% (per enantiomer) | >99% after recrystallization |

Deep Dive into Scalable Synthetic Protocols

Method 1: Synthesis from the Chiral Pool - The D-Ornithine Route to (R)-3-Aminopiperidine

This classic approach leverages the inherent chirality of naturally occurring amino acids to construct the desired enantiomer. The synthesis of (R)-3-aminopiperidine from D-ornithine is a well-trodden path in industrial settings, valued for its high enantiopurity.[2]

The synthesis initiates with the esterification of D-ornithine, followed by a base-mediated intramolecular cyclization to form the lactam, (R)-3-aminopiperidin-2-one. This key intermediate is then reduced to the target molecule. The use of a powerful reducing agent like lithium aluminum hydride (LAH) is necessary to reduce the resonance-stabilized amide bond of the lactam.

Caption: Synthesis of (R)-3-Aminopiperidine from D-Ornithine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| D-Ornithine Hydrochloride | 168.62 | 10.0 kg | 59.3 |

| Thionyl Chloride | 118.97 | 17.6 kg | 148.0 |

| Methanol | 32.04 | 100 L | - |

| Sodium Methoxide | 54.02 | 8.0 kg | 148.1 |

| Lithium Aluminum Hydride (LAH) | 37.95 | 5.6 kg | 147.5 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 L | - |

| Hydrochloric Acid, concentrated | 36.46 | As needed | - |

Procedure:

-

Esterification: A 200 L glass-lined reactor is charged with methanol (100 L) and cooled to 0-5 °C. Thionyl chloride (17.6 kg) is added dropwise, maintaining the temperature below 15 °C. D-ornithine hydrochloride (10.0 kg) is then added portion-wise. The mixture is slowly warmed to reflux and maintained for 4-6 hours until the reaction is complete (monitored by TLC/HPLC). The solvent is removed under reduced pressure to yield crude (R)-methyl 2,5-diaminopentanoate dihydrochloride.

-

Cyclization: The crude ester is suspended in methanol (80 L) in a 200 L reactor and cooled to -10 °C. A solution of sodium methoxide (8.0 kg) in methanol (40 L) is added slowly, keeping the temperature below 0 °C. The reaction is stirred at this temperature for 2-4 hours. The resulting slurry is filtered, and the filtrate is neutralized with methanolic HCl. The solvent is evaporated to give crude (R)-3-aminopiperidin-2-one hydrochloride.

-

Reduction: A 500 L reactor is charged with anhydrous THF (100 L) and cooled to 0 °C under a nitrogen atmosphere. Lithium aluminum hydride (5.6 kg) is added portion-wise with extreme caution. A solution of (R)-3-aminopiperidin-2-one hydrochloride in anhydrous THF (50 L) is then added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux (approx. 65 °C) for 12-18 hours.

-

Work-up and Isolation: The reaction is cooled to 0 °C and quenched by the slow, sequential addition of water (5.6 L), 15% aqueous NaOH (5.6 L), and water (16.8 L) (Fieser work-up). The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is concentrated under reduced pressure. The residue is dissolved in isopropanol and cooled to 0 °C. Concentrated hydrochloric acid is added until the pH is < 2. The precipitated (R)-3-aminopiperidine dihydrochloride is collected by filtration, washed with cold isopropanol, and dried under vacuum.

Safety Note: The use of lithium aluminum hydride is highly hazardous and requires specialized equipment and handling procedures. The reaction is highly exothermic and produces flammable hydrogen gas. All operations must be conducted under an inert atmosphere by trained personnel.[5]

Method 2: Biocatalytic Asymmetric Synthesis - The "Green" Route

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. The use of ω-transaminases for the asymmetric amination of a prochiral ketone offers high enantioselectivity under mild, aqueous conditions.[3]

ω-Transaminases catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to a carbonyl acceptor (N-protected 3-piperidone). The enzyme's chiral active site dictates the stereochemical outcome of the reaction, leading to the formation of a single enantiomer of the amine product. The reaction is driven to completion by the removal of the acetone by-product.

Caption: Biocatalytic Synthesis of (R)-3-Aminopiperidine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Boc-3-piperidone | 199.25 | 5.0 kg | 25.1 |

| Isopropylamine | 59.11 | 15.0 L | - |

| ω-Transaminase (immobilized) | - | 100 g | - |

| Pyridoxal 5'-phosphate (PLP) | 247.14 | 25 g | 0.1 |

| Dioxane | 88.11 | 50 L | - |

| Hydrochloric Acid (4M in Dioxane) | 36.46 | As needed | - |

Procedure:

-

Biocatalytic Reaction: A 100 L bioreactor is charged with phosphate buffer (50 L, 100 mM, pH 7.5), isopropylamine (15.0 L), and PLP (25 g). The mixture is heated to 30 °C. Immobilized ω-transaminase (100 g) is added, followed by a solution of N-Boc-3-piperidone (5.0 kg) in DMSO (5 L). The reaction is stirred at 30 °C, and the pH is maintained at 7.5 by the controlled addition of isopropylamine. The reaction is monitored by HPLC for the conversion of the ketone.

-

Work-up and Isolation: Upon completion (typically 24-48 hours), the immobilized enzyme is recovered by filtration for reuse. The filtrate is extracted with methyl tert-butyl ether (MTBE) (3 x 20 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude (R)-N-Boc-3-aminopiperidine as an oil.

-

Deprotection: The crude protected amine is dissolved in dioxane (25 L) and cooled to 0 °C. A 4M solution of HCl in dioxane is added dropwise until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with cold dioxane, and dried under vacuum to afford (R)-3-aminopiperidine dihydrochloride.[6]

Method 3: Classical Resolution of Racemic 3-Aminopiperidine

Classical resolution via diastereomeric salt formation remains a viable and cost-effective method for obtaining chiral 3-aminopiperidine, particularly when an efficient resolving agent is available and the undesired enantiomer can be racemized and recycled.

A racemic mixture of 3-aminopiperidine is treated with a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts, which have different physical properties, most notably solubility. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, leaving the other in solution. The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with a base.

Caption: Classical Resolution of Racemic 3-Aminopiperidine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Racemic 3-Aminopiperidine | 100.16 | 10.0 kg | 99.8 |

| D-(-)-Mandelic Acid | 152.15 | 7.6 kg | 49.9 |

| Isopropanol | 60.10 | 100 L | - |

| Methyl tert-butyl ether (MTBE) | 88.15 | 50 L | - |

| Sodium Hydroxide | 40.00 | As needed | - |

Procedure:

-

Diastereomeric Salt Formation: Racemic 3-aminopiperidine (10.0 kg) is dissolved in a mixture of isopropanol (100 L) and MTBE (50 L) in a 200 L reactor. The solution is heated to 50-60 °C. A solution of D-(-)-mandelic acid (7.6 kg) in isopropanol (25 L) is added slowly. The mixture is then slowly cooled to room temperature and stirred for 12-16 hours to allow for complete crystallization.

-

Isolation of the Diastereomeric Salt: The precipitated solid is collected by filtration and washed with a cold isopropanol/MTBE mixture. The enantiomeric excess of the salt is checked. If necessary, the salt is recrystallized from isopropanol to achieve the desired purity (>99% de).

-

Liberation of the Free Amine: The purified diastereomeric salt is suspended in water (50 L), and the pH is adjusted to >12 with a 50% aqueous solution of sodium hydroxide. The aqueous layer is extracted with dichloromethane (3 x 25 L). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield enantiomerically pure (R)-3-aminopiperidine.[1][7]

Conclusion: Selecting the Optimal Synthetic Route

The choice of the optimal synthetic route for large-scale production of chiral 3-aminopiperidine is a multifaceted decision that depends on factors such as cost of raw materials, process efficiency, capital investment, and environmental considerations.

-

The chiral pool approach offers a reliable and high-purity route but is often associated with higher raw material costs.

-

Biocatalysis represents the future of sustainable chemical manufacturing, providing high yields and enantioselectivities under mild conditions. However, the initial investment in enzyme development and optimization can be substantial.

-

Classical resolution remains a competitive option, especially if the resolving agent is inexpensive and an efficient process for racemizing and recycling the undesired enantiomer is in place.

As a senior application scientist, my recommendation is to conduct a thorough techno-economic analysis for each specific project. For new processes where sustainability and green chemistry are key drivers, the biocatalytic route is highly attractive. For established processes where cost of goods is the primary concern, optimizing a classical resolution or a chiral pool synthesis may be the most pragmatic approach. This guide provides the foundational knowledge and detailed protocols to empower researchers and process chemists to make informed decisions in this critical area of pharmaceutical manufacturing.

References

- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents.

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - NIH. Available at: [Link]

-

(R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap. Available at: [Link]

-

Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed. Available at: [Link]

- CN103435538A - (R)-3-amino piperidine hydrochloride preparation method - Google Patents.

- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents.

-

Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - Beilstein Journals. Available at: [Link]

- CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents.

-

Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Research Explorer - The University of Manchester. Available at: [Link]

-

A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations - ResearchGate. Available at: [Link]

-

Large Scale Production and Downstream Processing of Labyrinthopeptins from the Actinobacterium Actinomadura namibiensis - PMC. Available at: [Link]

-

Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades - ResearchGate. Available at: [Link]

-

Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones - PubMed. Available at: [Link]

-

downstream processes for peptide manufacturing: optimization strategy and latest technical trends - Polypeptide. Available at: [Link]

-

Rhodium-Catalyzed Asymmetric Hydrogenation | Request PDF - ResearchGate. Available at: [Link]

-

A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Available at: [Link]

-

Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds - PubMed. Available at: [Link]

-

How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman - YouTube. Available at: [Link]

-

Downstream Processing in Biopharmaceuticals | Steps & Instruments - Mettler Toledo. Available at: [Link]

-

Downstream Processing/ Purification/ Isolation of Peptides - Wordpress. Available at: [Link]

-

Mechanistic Insights into the Regioselective (3 + 2) Cycloaddition of Unsymmetrical Cyclopropenones with Elemental Sulfur: Experimental and Computational Studies - PubMed. Available at: [Link]

-

Pharmaceutical Manufacturing Safety Considerations - Moravek. Available at: [Link]

-

Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing). Available at: [Link]

- CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents.

-

Chapter 11 - Downstream Processing - Biomanufacturing.org. Available at: [Link]

-

Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed. Available at: [Link]

-

Top Safety Considerations in Biopharmaceutical Manufacturing - AK Bio. Available at: [Link]

-

Theoretical calculations on rhodium(III)-Cp catalyzed asymmetric transfer hydrogenation of acetophenone using monosulfonamide ligands derived from (1R,2R)-diaminocyclohexane | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 2. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 3. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Campus Laboratory Fire Involving Lithium Aluminum Hydride – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 7. CN103435538A - (R)-3-amino piperidine hydrochloride preparation method - Google Patents [patents.google.com]

Application Note: Strategic Hydrogenation of Pyridine Precursors

Executive Summary & Strategic Importance

The reduction of pyridine rings to piperidines is a cornerstone transformation in drug discovery. The piperidine pharmacophore is ubiquitous, present in over 12,000 biologically active compounds, including blockbusters like Fentanyl, Paroxetine, and Ritalin.

However, this transformation is non-trivial due to the high resonance stability of the pyridine ring (approx. 28 kcal/mol) and the tendency of the basic nitrogen to poison heterogeneous catalysts. This guide moves beyond basic textbook procedures to provide a robust, failure-resistant framework for both batch and continuous flow hydrogenation.

Mechanistic Insight: The "Poisoning" Challenge

Successful hydrogenation requires overcoming two barriers: aromatic stability and catalyst deactivation.

The Catalyst Poisoning Phenomenon

In neutral media, the pyridine nitrogen lone pair (

The Solution: Protonation.[1][2] Conducting the reaction in acidic media (Acetic Acid, HCl/MeOH) converts the pyridine to a pyridinium ion. The charged species cannot coordinate effectively to the metal surface via the nitrogen, allowing the

Reaction Pathway Visualization

The following diagram illustrates the competitive binding modes and the stepwise reduction pathway.

Figure 1: Mechanistic pathway highlighting the necessity of protonation to prevent catalyst poisoning via N-metal

Experimental Setup & Critical Parameters

Catalyst & Solvent Selection Matrix

Selection must be data-driven. While Palladium on Carbon (Pd/C) is standard, Rhodium (Rh) and Platinum (Pt) offer distinct advantages for difficult substrates.

| Parameter | Pd/C (Palladium) | PtO₂ (Adams Catalyst) | Rh/C (Rhodium) |

| Primary Use | General purpose, cost-effective. | Difficult/Sterically hindered substrates. | Low pressure / High stereoselectivity. |

| Poison Resistance | Low (Requires Acid). | Medium. | High (Can often run in neutral media). |

| Solvent System | Acetic Acid (AcOH), MeOH + HCl. | AcOH, TFA.[3] | MeOH, EtOH, Water. |

| Pressure Req. | High (50–100 psi). | Medium (30–60 psi). | Low (15–45 psi). |

| Side Reactions | Dehalogenation (Cl/Br/I will be removed). | Less prone to dehalogenation than Pd. | Minimal hydrogenolysis. |

Safety Protocols (The "Self-Validating" System)

Hydrogenation involves three hazards: High Pressure, Flammability (H2), and Pyrophoricity (Dry Catalyst).

Mandatory Safety Checklist:

-

Inerting: Vessel must be purged with Nitrogen (3x) before Hydrogen introduction.

-

Wet Catalysts: Always use 50% water-wet catalysts or pre-wet dry catalysts with a non-flammable solvent (e.g., water or toluene) under an inert blanket before adding flammable solvents (MeOH).

-

Cold Filling: Load reagents at ambient temperature; never heat a vessel before pressurizing.

Detailed Protocols

Protocol A: Batch Hydrogenation (The "Gold Standard")

Best for: Scale-up (grams to kilograms), difficult substrates requiring high pressure.

Equipment: Parr Shaker or High-Pressure Autoclave (e.g., Hastelloy).

Reagents:

-

Substrate: 2-Methylpyridine (10 mmol)

-

Catalyst: 5 wt% PtO₂ (Adams Catalyst) or 10 wt% Pd/C (wet).

-

Solvent: Glacial Acetic Acid (20 mL).

Step-by-Step Methodology:

-

Catalyst Loading: In a fume hood, gently weigh the catalyst. If using dry Pd/C, add 1 mL of water to the reaction liner first, then add the catalyst to the water to wet it.

-

Solvation: Dissolve the pyridine substrate in Glacial Acetic Acid. Carefully pour this solution over the wetted catalyst.

-

Why? Adding solvent to catalyst washes it down; adding dry catalyst to solvent can generate static sparks.

-

-

Sealing & Purging:

-

Seal the reactor.[1]

-

Pressurize with

to 50 psi, vent to 5 psi. Repeat 3 times. (Removes -

Pressurize with

to 50 psi, vent to 5 psi. Repeat 3 times. (Saturates headspace).

-

-

Reaction: Pressurize to 60 psi (4 bar) . Turn on agitation/shaking. Heat to 50°C .

-

Monitoring: Monitor

uptake from the reservoir gauge. Reaction is complete when uptake plateaus (theoretical uptake: 3 eq of -

Work-up:

-

Cool to RT. Purge with

. -

Filter through a Celite pad (keep wet to prevent fire).

-

Concentrate filtrate. Note: Product is an acetate salt. To free-base, treat with NaOH and extract into DCM.

-

Protocol B: Continuous Flow Hydrogenation (The Modern Approach)

Best for: Safety, screening conditions, and handling hazardous intermediates.

Equipment: H-Cube® or packed-bed flow reactor.

Workflow Logic:

Figure 2: Continuous flow workflow. The packed bed ensures high effective catalyst concentration and safety by minimizing H2 volume.

Methodology:

-

Preparation: Dissolve substrate (0.1 M) in Ethanol/Acetic Acid (10:1).

-

Setup: Install a 10% Rh/C CatCart® (catalyst cartridge).

-

Parameters: Set temperature to 80°C and pressure to 50 bar (Flow systems allow higher pressures safely). Flow rate: 1 mL/min.[1]

-

Execution: Pump pure solvent to prime. Switch to substrate solution. Collect output after 2 system volumes.

-

Advantages: 100% conversion is often achieved in a single pass due to efficient gas-liquid-solid mixing.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Incomplete Conversion | Catalyst poisoning or | 1. Add 1 eq. HCl or switch to AcOH solvent.2. Increase pressure (batch) or decrease flow rate (flow). |

| Dehalogenation | Pd/Pt inserts into C-X bonds. | Switch to Rh/C or Pt/C (sulfided) . These are less active toward C-Halogen bonds. |

| Cis/Trans Selectivity | Surface geometry. | Cis is favored on heterogeneous surfaces (H adds from one side). For Trans , use thermodynamic equilibration (heat with NaOEt after isolation). |

| Runaway Exotherm | High conc. + active catalyst.[4][5][6] | Dilute substrate (<0.5 M).[1] Use flow chemistry to limit active volume. |

References

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

-

Irfan, M., Petricci, E., Glasnov, T. N., Taddei, M., & Kappe, C. O. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines. European Journal of Organic Chemistry, 2009(9), 1327–1334.[1][6] [Link]

- Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2859-2862. (Seminal work on stereoselectivity).

-

Parr Instrument Company. (n.d.). Safety in the Operation of Laboratory Reactors and Pressure Vessels. [Link]

-

Draper, J. A., et al. (2022).[7] Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Reaction Chemistry & Engineering, 7, 1089-1096. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]

- 6. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]

NMR characterization techniques for piperidine derivatives

Application Note: High-Resolution NMR Characterization of Piperidine Derivatives in Drug Discovery

Executive Summary

Piperidine rings are ubiquitous pharmacophores in FDA-approved therapeutics (e.g., Fentanyl, Donepezil, Paroxetine). However, their characterization is frequently complicated by conformational fluxionality (ring inversion) and nitrogen inversion , which can lead to signal broadening or averaging at room temperature. This guide provides a rigorous protocol for the structural and stereochemical elucidation of piperidine derivatives, emphasizing the differentiation of axial vs. equatorial substituents and the handling of pharmaceutically relevant salts.

Sample Preparation & Solvent Strategy

The choice of solvent is not merely about solubility; it dictates the rate of proton exchange and the position of the conformational equilibrium.

Solvent Selection Matrix

| Solvent | Dielectric Constant ( | Application | Key Advantage |

| CDCl₃ | 4.8 | Routine Screening | Good solubility for lipophilic free bases. |

| DMSO-d₆ | 46.7 | Polar Derivatives / Salts | Crucial: Slows NH proton exchange; separates water signal from analyte signals. |

| C₆D₆ | 2.3 | Signal Overlap Resolution | Induces ASIS (Aromatic Solvent-Induced Shift), often resolving overlapping equatorial/axial protons. |

| D₂O | 78.0 | HCl Salts | Warning: Rapid exchange of NH protons; stereochemical info from NH is lost. |

Protocol: In-Situ Free Basing for NMR

Drug discovery samples often arrive as HCl or TFA salts. Strong ion pairing can distort chemical shifts and lock conformations, masking the intrinsic solution behavior.

Step-by-Step Protocol:

-

Initial Scan: Dissolve 5-10 mg of the piperidine salt in 0.6 mL CDCl₃ .

-

Observation: Note broad peaks or missing NH signals due to exchange.

-

Free Basing: Add ~10-20 mg of solid, anhydrous K₂CO₃ directly to the NMR tube.

-

Equilibration: Cap and shake the tube gently for 2 minutes. Let the solid settle.

-

Re-acquisition: Run the 1H NMR again. The NH signal should appear sharp (typically 1.5–2.5 ppm), and

-proton multiplets will resolve, allowing for precise coupling constant analysis.

1H NMR Conformational Analysis

The piperidine ring exists in a dynamic equilibrium between two chair conformers. Successful characterization requires determining whether the ring is rigid (locked by a bulky substituent like N-Boc or N-Benzyl) or fluxional .

The Karplus Relationship in Piperidines

Stereochemistry is encoded in the vicinal coupling constants (

-

Axial-Axial (

): The dihedral angle is ~180°. According to the Karplus equation, this yields a large coupling constant (10–13 Hz) . -

Axial-Equatorial (

) & Equatorial-Equatorial (

Diagnostic Signal: Look for the Triplet of Triplets (tt) or Doublet of Triplets (dt) in the 2.5–3.5 ppm region (typically H2/H6 protons).

-

If

Hz is observed, the proton is Axial , confirming the ring is in a defined chair conformation.

Visualization: Stereochemical Assignment Workflow

Figure 1: Decision tree for assigning relative stereochemistry in piperidine rings based on signal linewidth and coupling constants.

Stereochemical Determination (2D NMR)

While 1D NMR provides scalar connectivity, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required to prove spatial arrangement (e.g., cis vs. trans).

NOESY/ROESY Protocol

-

Mixing Time (

): Set to 500–800 ms for small molecules (MW < 500). For larger piperidine-peptide conjugates, use ROESY to avoid the zero-crossing point of the NOE. -

Key Correlations:

-

Axial-Axial (1,3-diaxial): Strong NOE correlation between H2

and H4 -

Substituent-Ring: An equatorial substituent at C3 will show strong NOE to H3

(its geminal partner) but weak/no NOE to H2

-

Variable Temperature (VT) NMR Protocol

If the spectrum shows broad "humps" instead of sharp multiplets, the piperidine ring is likely undergoing rapid ring inversion at a rate comparable to the NMR time scale.

Objective: Determine the Coalescence Temperature (

Step-by-Step Protocol:

-

Probe Calibration: Calibrate the probe temperature using a standard methanol (low temp) or ethylene glycol (high temp) sample to ensure accuracy within ±0.5 K.

-

Solvent: Use CD₂Cl₂ (Dichloromethane-d2) or Toluene-d8 for low-temperature work (freezing points < -90°C).

-

Acquisition:

-

Start at 298 K (25°C).

-

Decrease temperature in 10 K decrements.

-

As peaks broaden maximally (

), reduce steps to 2 K. -

Continue cooling until sharp, distinct signals appear for the major and minor conformers (Slow Exchange Limit).

-

-

Calculation: At

, the rate constant

Advanced Characterization: Piperidine Salts

In drug development, the protonation state of the piperidine nitrogen is critical. Protonation locks the nitrogen inversion and creates a fixed chiral center (if the N is substituted), often leading to diastereomers.

Data Comparison Table: Free Base vs. HCl Salt

| Parameter | Free Base (N-R) | HCl Salt (NH⁺-R) | Mechanistic Cause |

|---|

|

Application Note: When reporting data for patents, always specify the salt form. The chemical shifts of the HCl salt are not comparable to the free base.

References

-

Wodtke, R., et al. (2018).[1][2] "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances.

- )

-

Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

- Relevance: Authoritative source on solvent-induced chemical shift changes ( ) essential for resolving overlapping signals.

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4]

- Relevance: Standard reference for NOESY/ROESY pulse sequences and mixing time optimiz

-

Freibolin, H. (2005).[5] Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

- Relevance: Foundational text for the Karplus relationship and its application to chair conform

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

Application Notes and Protocols for the Derivatization of 3-Aminopiperidine for HPLC Analysis

Introduction: The Analytical Challenge of 3-Aminopiperidine

3-Aminopiperidine is a critical chiral intermediate in the synthesis of several pharmaceutical compounds, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, linagliptin, used in the management of type II diabetes.[1][2] The accurate quantification of 3-aminopiperidine and its enantiomeric purity is of paramount importance for ensuring the quality, safety, and efficacy of the final drug product. However, the direct analysis of 3-aminopiperidine by High-Performance Liquid Chromatography (HPLC) with common detectors like UV-Vis presents a significant challenge due to its lack of a chromophore, rendering it virtually invisible to UV detection.[1][3] Furthermore, its polar nature can lead to poor retention on traditional reversed-phase columns.

To overcome these analytical hurdles, derivatization is a widely employed strategy. This process involves a chemical reaction to attach a chromophoric or fluorophoric tag to the 3-aminopiperidine molecule. This not only enhances its detectability but can also improve its chromatographic behavior.[3] This application note provides a comprehensive guide to various derivatization techniques for the HPLC analysis of 3-aminopiperidine, including detailed protocols for both achiral and chiral separations.

The Principle of Derivatization for Enhanced HPLC Analysis

Derivatization in the context of HPLC serves two primary purposes:

-

Introduction of a Detectable Moiety: By reacting the analyte with a derivatizing agent, a new compound is formed that possesses strong UV absorbance or fluorescence properties. This dramatically increases the sensitivity of the analysis.

-

Modification of Physicochemical Properties: The derivatization process can alter the polarity of the analyte, leading to improved retention and peak shape on reversed-phase HPLC columns.

The choice of derivatizing agent and method depends on the specific analytical goal, such as achiral quantification or chiral purity determination, and the available detection capabilities (UV-Vis or fluorescence).

Workflow for Derivatization of 3-Aminopiperidine

Figure 1: A generalized workflow for the pre-column derivatization and HPLC analysis of 3-aminopiperidine.

Achiral Analysis of 3-Aminopiperidine

For the quantitative analysis of total 3-aminopiperidine content, several derivatization reagents can be employed.

Dansyl Chloride Derivatization

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the primary and secondary amine groups of 3-aminopiperidine to form highly fluorescent derivatives. This method is known for its robustness and ability to enhance detection sensitivity significantly.[4][5] The reaction proceeds under alkaline conditions.

Protocol for Dansyl Chloride Derivatization:

-

Reagent Preparation:

-

Dansyl Chloride Solution: Prepare a 5 mg/mL solution of dansyl chloride in acetone. This solution should be prepared fresh daily and protected from light.

-

Sodium Bicarbonate Buffer: Prepare a 0.2 M sodium bicarbonate buffer and adjust the pH to 9.5.[5]

-

-

Derivatization Procedure:

-

To 100 µL of the 3-aminopiperidine sample or standard solution in a suitable vial, add 200 µL of the sodium bicarbonate buffer.

-

Add 200 µL of the dansyl chloride solution and vortex thoroughly.

-

Incubate the mixture at 60°C for 45 minutes in a water bath or heating block.[6]

-

After incubation, cool the mixture to room temperature.

-

To quench the reaction and remove excess dansyl chloride, add 100 µL of a 2.5% aqueous ammonia solution and vortex. Let it stand for 30 minutes at room temperature.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

-

Typical HPLC Conditions for Dansyl-3-Aminopiperidine:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 30% B, increase to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | Fluorescence (Excitation: 340 nm, Emission: 525 nm) |

| Injection Volume | 10 µL |

o-Phthalaldehyde (OPA) Derivatization

OPA reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives.[7] This reaction is rapid and occurs at room temperature, making it suitable for automated pre-column derivatization.[8][9]

Protocol for OPA Derivatization:

-

Reagent Preparation:

-

Borate Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 10.2 with sodium hydroxide.

-

OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.25 mL of the borate buffer and 50 µL of 3-mercaptopropionic acid. This reagent is stable for about one week when stored at 4°C in a dark bottle.

-

-

Derivatization Procedure:

-

In an autosampler vial, mix 50 µL of the 3-aminopiperidine sample or standard with 50 µL of the OPA reagent.

-

Allow the reaction to proceed for 2 minutes at room temperature before injection.

-

Typical HPLC Conditions for OPA-3-Aminopiperidine:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 25 mM Sodium phosphate buffer, pH 7.2 |

| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |

| Gradient | Start with 20% B, increase to 70% B over 15 minutes |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 35°C |

| Detection | Fluorescence (Excitation: 330 nm, Emission: 465 nm) |

| Injection Volume | 10 µL |

Chiral Analysis of 3-Aminopiperidine Enantiomers

The separation of (R)- and (S)-3-aminopiperidine is crucial for quality control in pharmaceutical manufacturing. This is typically achieved by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Derivatization with p-Toluenesulfonyl Chloride (PTSC)

A well-established method for the chiral analysis of 3-aminopiperidine involves derivatization with p-toluenesulfonyl chloride (PTSC).[10] This reaction introduces a chromophore and creates diastereomers that can be resolved on a chiral stationary phase.

Protocol for PTSC Derivatization:

-

Reagent Preparation:

-

PTSC Solution: Prepare a 10 mg/mL solution of p-toluenesulfonyl chloride in acetonitrile.

-

Base: Use a 0.1 M solution of sodium hydroxide.

-

-

Derivatization Procedure:

-

To 1 mL of a solution containing 3-aminopiperidine, add 1 mL of the 0.1 M sodium hydroxide solution, followed by 2 mL of the PTSC solution.

-

Vortex the mixture for 2 minutes.

-

Heat the mixture at 60°C for 10 minutes.

-

Cool to room temperature and neutralize with 0.1 M hydrochloric acid.

-

Filter the solution prior to injection.

-

Typical HPLC Conditions for PTSC-3-Aminopiperidine Diastereomers:

| Parameter | Value |

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)[10] |

| Mobile Phase | 0.1% Diethylamine in Ethanol[10] |

| Flow Rate | 0.5 mL/min[10] |

| Column Temperature | 25°C |

| Detection | UV at 228 nm[10] |

| Injection Volume | 20 µL |

Derivatization with Marfey's Reagent

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent for amino acids and amines.[11][12] It reacts with the enantiomers of 3-aminopiperidine to form diastereomers that can be separated by reversed-phase HPLC.

Protocol for Marfey's Reagent Derivatization:

-

Reagent Preparation:

-

Marfey's Reagent Solution: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.

-

Sodium Bicarbonate Solution: Prepare a 1 M solution of sodium bicarbonate in water.

-

-

Derivatization Procedure:

-

To 50 µL of a 50 µM solution of 3-aminopiperidine, add 100 µL of the Marfey's reagent solution.

-

Add 20 µL of the 1 M sodium bicarbonate solution to initiate the reaction.

-

Incubate the mixture at 40°C for 1 hour with gentle shaking.[13]

-

After incubation, cool the reaction vial to room temperature and quench the reaction by adding 10 µL of 2 M hydrochloric acid.

-

Evaporate the acetone and dilute the residue with the mobile phase for HPLC analysis.

-

Typical HPLC Conditions for Marfey's-3-Aminopiperidine Diastereomers:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.05% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile with 0.05% TFA |

| Gradient | Linear gradient from 20% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 340 nm |

| Injection Volume | 20 µL |

Alternative Approach: Analysis without Derivatization

Recent advancements in column technology and detection have enabled the analysis of 3-aminopiperidine without the need for derivatization. A method utilizing a mixed-mode column (combining ion-exchange and reversed-phase properties) coupled with a Charged Aerosol Detector (CAD) has been reported.[1]

Key Features of the Non-Derivatization Method:

-

Simplified Sample Preparation: Eliminates the time-consuming derivatization step.

-

Universal Detection: CAD provides a near-universal response for non-volatile analytes, independent of their optical properties.

-

High Sensitivity: The reported method demonstrates a limit of quantification (LOQ) of 2.73 µg/mL.[1]

This approach offers a more convenient and rapid analysis, though it requires specialized equipment (mixed-mode column and CAD) that may not be available in all laboratories.

Method Validation Considerations

Any developed HPLC method for the analysis of 3-aminopiperidine, whether involving derivatization or not, must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[14][15][16][17][18] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Method Selection

The choice of analytical method for 3-aminopiperidine depends on the specific requirements of the analysis.

-

For sensitive, achiral quantification , derivatization with dansyl chloride or OPA followed by fluorescence detection is highly recommended. OPA offers the advantage of a rapid, room-temperature reaction suitable for automation.

-

For chiral purity determination , derivatization with PTSC followed by analysis on a chiral column, or with Marfey's reagent and analysis on a standard reversed-phase column, are both robust and reliable methods.

-

If the necessary equipment is available, the non-derivatization method using a mixed-mode column and CAD provides a significantly faster and more straightforward workflow.

Each method has its own advantages and considerations regarding reagent stability, reaction time, and required instrumentation. It is crucial to select and validate the most appropriate method for the intended application, ensuring the generation of accurate and reliable data in the quality control of 3-aminopiperidine.

References

- CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents.

- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.

- Application of Ninhydrin in Post-Column Derivatization for HPLC: Detailed Application Notes and Protocols - Benchchem.

-

High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed. Available at: [Link]

-

Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Available at: [Link]

-

HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed. Available at: [Link]

-

Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides - PubMed. Available at: [Link]

-

(PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column - ResearchGate. Available at: [Link]

-

A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - MDPI. Available at: [Link]

-

Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - MDPI. Available at: [Link]

-

Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF - ResearchGate. Available at: [Link]

- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents.

- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents.

-

Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. Available at: [Link]

-

Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC - Acta Scientific. Available at: [Link]

-

Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine - Longdom Publishing. Available at: [Link]

-

2.2.2. Quantitation by HPLC of amines as dansyl derivatives - ResearchGate. Available at: [Link]

-

Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products - ResearchGate. Available at: [Link]

-

Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems - ResearchGate. Available at: [Link]

-

Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method - SHIMADZU CORPORATION. Available at: [Link]

-

A general mechanism of ninhydrin derivatization using primary and secondary amines … Available at: [Link]

-

Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. Available at: [Link]

-

Targeted quantification of amino acids by dansylation - PMC - NIH. Available at: [Link]

-

Marfey's reagent for chiral amino acid analysis - Ovid. Available at: [Link]

-

A new selective pre-column ninhydrin-based derivatization for a RP-HPLC determination of plasma asymmetric dimethyl-L-arginine (ADMA) by fluorescence detection - PubMed. Available at: [Link]

-

Synthesis and Performance of l‑Tryptophanamide and (S)‑1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Am - eScholarship. Available at: [Link]

- EP0138092A2 - Method of amino acid analysis - Google Patents.

-